molecular formula C7H12F3NO2S B2542108 [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide CAS No. 2580242-56-2

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide

Cat. No.: B2542108
CAS No.: 2580242-56-2
M. Wt: 231.23
InChI Key: VGIAJZFLCTWSAC-UHFFFAOYSA-N
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Description

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is a chemical compound with the molecular formula C7H12F3NO2S and a molecular weight of 231.24 g/mol . It is known for its unique structure, which includes a cyclobutyl ring substituted with a trifluoromethyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is used in various scientific research fields, including:

Safety and Hazards

The safety information available indicates that “[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves the reaction of 1-methyl-3-(trifluoromethyl)cyclobutanone with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S/c1-6(4-14(11,12)13)2-5(3-6)7(8,9)10/h5H,2-4H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAJZFLCTWSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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